2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol
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Overview
Description
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol is a complex organic compound featuring a pyrazole ring substituted with a phenyl group and a pyrrole moiety
Mechanism of Action
Mode of Action
It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with cellular targets involved in these processes.
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may have effects at the molecular and cellular level that could be harnessed for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrole derivative, followed by the formation of the pyrazole ring
Pyrrole Derivative Preparation: The pyrrole ring can be synthesized via the Paal-Knorr reaction, where 2,5-hexanedione reacts with ammonia or primary amines.
Pyrazole Ring Formation: The phenyl-substituted pyrazole can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester.
Ethanol Group Introduction: The final step involves the reduction of a carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-propanol: Similar structure but with a propanol group instead of ethanol.
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
The presence of the ethanol group in 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol provides unique chemical properties, such as increased solubility in polar solvents and potential for hydrogen bonding. These properties can influence its reactivity and interactions in biological systems, making it distinct from its analogs.
Properties
IUPAC Name |
2-[3-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-3-4-14(2)20(13)16-7-5-15(6-8-16)17-9-10-19(18-17)11-12-21/h3-10,21H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMAPSGIXXUYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C=C3)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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